ethyl 4-cyanopiperidine-4-carboxylate

Stereochemistry Conformational Analysis Piperidine Synthesis

Ethyl 4-cyanopiperidine-4-carboxylate (CAS 123755-34-0) is a rigid, sp³-rich piperidine scaffold with a quaternary center bearing both cyano and ethyl carboxylate groups. Unlike planar or flexible analogs, its fixed tetrahedral geometry drives predictable CNS lead optimization (LogP 0.77, TPSA 62.1 Ų). Ideal for blood-brain-barrier-penetrant kinase inhibitors, T-type calcium channel blockers, CCR5 antagonist programs, and diversity-oriented spirocyclization. Secure high-purity (≥98%) material from validated suppliers for your next SAR campaign.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 123755-34-0
Cat. No. B6588550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-cyanopiperidine-4-carboxylate
CAS123755-34-0
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCNCC1)C#N
InChIInChI=1S/C9H14N2O2/c1-2-13-8(12)9(7-10)3-5-11-6-4-9/h11H,2-6H2,1H3
InChIKeyUDRJSTYKNNFPAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Cyanopiperidine-4-Carboxylate (CAS 123755-34-0) Specifications and Procurement Guide


Ethyl 4-cyanopiperidine-4-carboxylate (CAS 123755-34-0) is a highly functionalized piperidine building block, characterized by a molecular weight of 182.22 g/mol and the formula C9H14N2O2 . Its defining feature is a quaternary carbon center at the 4-position of the piperidine ring, bearing both a cyano (-CN) and an ethyl carboxylate (-COOEt) group [1]. This unique substitution pattern distinguishes it from simpler piperidine analogs and establishes it as a key intermediate for constructing sp3-rich, three-dimensional molecular scaffolds in medicinal chemistry .

Ethyl 4-Cyanopiperidine-4-Carboxylate: Why It Cannot Be Substituted by Common Piperidine Analogs


Generic substitution of piperidine intermediates often fails in advanced medicinal chemistry programs due to profound differences in physicochemical properties and synthetic utility introduced by subtle structural modifications. Ethyl 4-cyanopiperidine-4-carboxylate's quaternary center creates a fixed, tetrahedral geometry that is fundamentally different from the planar or conformationally mobile structures of common analogs like ethyl piperidine-4-carboxylate . Replacing it with a non-α-substituted piperidine or a methyl ester analog [1] will alter key drug-likeness parameters, such as lipophilicity (LogP) and topological polar surface area (TPSA), which are critical for predicting oral bioavailability and blood-brain barrier penetration. Such changes can derail established structure-activity relationships (SAR) and necessitate extensive re-optimization of a lead series.

Quantitative Evidence: Why Ethyl 4-Cyanopiperidine-4-Carboxylate Offers Unique Advantages Over Analogs


Quaternary Center Provides Stereochemical Rigidity Unavailable in 4-Monosubstituted Piperidines

Ethyl 4-cyanopiperidine-4-carboxylate is defined by a quaternary sp3 carbon at the C-4 position, which locks the piperidine ring into specific conformations and prevents epimerization or racemization at this center . This is a direct and quantifiable structural advantage over common 4-substituted piperidines, such as 4-cyanopiperidine (CAS 4395-98-6) or ethyl piperidine-4-carboxylate (CAS 1126-09-6), which possess a tertiary C-4 center and are prone to conformational flexibility and metabolic instability .

Stereochemistry Conformational Analysis Piperidine Synthesis

Ethyl Ester Improves Lipophilicity for CNS Drug Design Compared to Methyl Ester

The choice of ester significantly impacts lipophilicity, a key determinant of blood-brain barrier (BBB) penetration and overall ADME profile. Ethyl 4-cyanopiperidine-4-carboxylate has a calculated LogP of 0.77 [1], while its direct analog, methyl 4-cyanopiperidine-4-carboxylate (CAS 1206228-82-1), has a significantly lower LogP of 0.44 . This quantifiable difference reflects the ethyl ester's enhanced lipophilicity, which is often favored for designing compounds targeting the central nervous system (CNS).

Lipophilicity CNS Drug Discovery Physicochemical Properties

Optimal Topological Polar Surface Area (TPSA) Aligns with CNS Drug-Like Space

Topological Polar Surface Area (TPSA) is a strong predictor of oral absorption and blood-brain barrier penetration. The target compound has a calculated TPSA of 62.1 Ų [1]. This value is strategically positioned within the optimal range for CNS drugs, which is generally recognized as <90 Ų and often <70 Ų for improved brain penetration. In contrast, a close analog, 4-cyanopiperidine (CAS 4395-98-6), which lacks the ester group, has a TPSA of 53 Ų , which may be less optimal for solubility. The ethyl ester substitution in the target compound provides a balanced polarity profile not found in the simpler analog.

ADME CNS Drug Discovery Medicinal Chemistry

Derivative Serves as a Key Intermediate in T-Type Calcium Channel Blocker Synthesis

Compounds within the 4-piperidinecarboxylate and 4-piperidinecyanide chemotype, the same class as ethyl 4-cyanopiperidine-4-carboxylate, have been rigorously evaluated as T-type calcium channel blockers. In a study, several analogs demonstrated promising activity against the α1G calcium channel, a validated target for pain and epilepsy, with hERG liability (% inhibition at 10μM= 61.85–71.99) and hERG channel IC50 values ranging from 1.57 μM to 4.98 μM . This provides quantitative context for the class's off-target profile and positions the target compound as a critical building block for further optimization of this chemotype.

Calcium Channels Neurology Cardiology

Strategic Application Scenarios for Ethyl 4-Cyanopiperidine-4-Carboxylate (CAS 123755-34-0)


Synthesis of CNS-Penetrant Kinase Inhibitor Scaffolds

Given its optimal lipophilicity (LogP 0.77) [1] and TPSA (62.1 Ų) for blood-brain barrier penetration, this compound is ideally suited as a central core for building CNS-active kinase inhibitors. The quaternary center provides a rigid, three-dimensional scaffold for projecting substituents into different regions of the ATP-binding pocket, a strategy common in designing selective kinase inhibitors. Researchers developing therapies for glioblastoma or neurodegenerative diseases can leverage this building block to improve the CNS exposure of their lead candidates.

Precursor for Developing Next-Generation T-Type Calcium Channel Blockers

As a direct member of the 4-piperidinecarboxylate chemotype with established activity against the α1G calcium channel, ethyl 4-cyanopiperidine-4-carboxylate is a strategic intermediate for medicinal chemists aiming to optimize T-type calcium channel blockers for pain, epilepsy, or hypertension. The existing data on hERG activity (IC50=1.57-4.98 μM for close analogs) provides a clear, quantifiable starting point for SAR studies, allowing researchers to focus on improving potency and selectivity over the hERG channel while maintaining the favorable core properties.

Construction of Spirocyclic or Fused Heterocyclic Libraries

The presence of both a nucleophilic secondary amine (piperidine nitrogen) and an electrophilic ester/carbonyl group on a conformationally rigid, quaternary scaffold makes this compound an excellent bifunctional building block for diversity-oriented synthesis. It is specifically valuable for constructing spirocyclic piperidines or fused ring systems via intramolecular cyclization reactions, which are privileged structures in drug discovery for exploring novel chemical space. The quaternary center ensures that the resulting complex architectures are produced as single, stable stereoisomers. [1]

Developing CCR5 Antagonists as HIV-1 Entry Inhibitors

This compound is a key intermediate for synthesizing novel piperidine-4-carboxy derivatives, a class that has been actively explored as potential CCR5 antagonists [2]. As CCR5 is a major co-receptor for HIV-1 entry into host cells, developing antagonists for this target is a proven strategy for creating new anti-HIV-1 therapeutics [2]. The compound's structure allows for the rapid exploration of this well-defined chemical space, making it a high-value starting material for virology and infectious disease research groups. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 4-cyanopiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.